molecular formula C22H14Cl2F3N3O B11139739 N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

Cat. No.: B11139739
M. Wt: 464.3 g/mol
InChI Key: KLKJWYRYDNHKRS-UHFFFAOYSA-N
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Description

N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid

  • Step 1: Synthesis of Intermediate

      Reactants: 2-aminopyridine, arylglyoxal, Meldrum’s acid

      Conditions: Solvent (e.g., ethanol), reflux, catalyst (e.g., p-toluenesulfonic acid)

      Product: Substituted imidazo[1,2-a]pyridine

  • Step 2: Functionalization

      Reactants: Substituted imidazo[1,2-a]pyridine, 4-chlorobenzoyl chloride

      Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine)

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzamide moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro groups (if present) on the imidazo[1,2-a]pyridine ring can yield amines.

    Substitution: Halogen atoms (chlorine) on the aromatic rings can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Imidazo[1,2-a]pyridine derivatives are known for their activity against various biological targets, including enzymes and receptors. This particular compound may exhibit anti-inflammatory, antiviral, or anticancer activities, making it a candidate for drug development .

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation or block receptors associated with inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.

    Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.

Uniqueness

N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles compared to other imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C22H14Cl2F3N3O

Molecular Weight

464.3 g/mol

IUPAC Name

N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C22H14Cl2F3N3O/c1-12-2-4-14(5-3-12)21(31)29-20-18(13-6-8-16(23)9-7-13)28-19-17(24)10-15(11-30(19)20)22(25,26)27/h2-11H,1H3,(H,29,31)

InChI Key

KLKJWYRYDNHKRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3Cl)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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